molecular formula C8F4O3 B1293522 Tetrafluorophthalic anhydride CAS No. 652-12-0

Tetrafluorophthalic anhydride

Cat. No.: B1293522
CAS No.: 652-12-0
M. Wt: 220.08 g/mol
InChI Key: BJDDKZDZTHIIJB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tetrafluorophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated polymers. It interacts with various enzymes and proteins, facilitating the formation of stable fluorinated compounds. The compound’s fluorine atoms contribute to its high reactivity and ability to form strong bonds with other biomolecules. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting biochemical pathways .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and enzyme activity. Additionally, this compound has been observed to induce oxidative stress in cells, which can result in cellular damage and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various byproducts that may have different biochemical properties. These changes can impact the compound’s efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s fluorine atoms play a crucial role in its metabolic activity, influencing the rate and efficiency of its degradation. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to easily cross cell membranes, facilitating its distribution throughout the cell. Its accumulation in certain tissues can lead to localized effects, such as oxidative stress and cellular damage .

Subcellular Localization

This compound’s subcellular localization is influenced by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound may localize to the mitochondria, where it can impact cellular respiration and energy production. Additionally, its interaction with nuclear proteins can influence gene expression and transcriptional regulation .

Chemical Reactions Analysis

Tetrafluorophthalic anhydride undergoes various chemical reactions, including:

Common reagents used in these reactions include water, amines, and alcohols. The major products formed from these reactions are tetrafluorophthalic acid, tetrafluorophthalimides, and tetrafluorophthalic esters .

Comparison with Similar Compounds

Tetrafluorophthalic anhydride can be compared with other similar compounds, such as:

This compound is unique due to its high fluorine content, which imparts increased thermal stability, hydrophobicity, and chemical resistance compared to its analogs .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDKZDZTHIIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215504
Record name Tetrafluorophthalic anhydride
Source EPA DSSTox
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Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-12-0
Record name Tetrafluorophthalic anhydride
Source CAS Common Chemistry
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Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Synthesis routes and methods I

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, 43.8 g (0.413 mol) of sodium carbonate and 200 g of xylene were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 84.9 g of tetrafluorophthalic anhydride. The yield was 93.4%.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
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0 (± 1) mol
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reactant
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43.8 g
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reactant
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200 g
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solvent
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Synthesis routes and methods II

Procedure details

Into a 300 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, and 100 ml of acetic acid were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 66.8 g of tetrafluorophthalic anhydride. The yield was 73.5%.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 50 ml of acetic acid were charged, and the mixture was refluxed for 16 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 29.3 g of tetrafluorophthalic anhydride. The yield was 64.3%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 79.0 g (0.414 mol) of 2,4-dichlorobenzoic acid were charged, and the mixture was reacted at 150° C. for 6 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 28.5 g of tetrafluorophthalic anhydride. The yield was 62.5%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone separated by distillation from the mixture of Example 2, and 43.8 g (0.413 mol) of sodium carbonate were charged, and the mixture was reacted at 130° C. for 8 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 79.5 g of tetrafluorophthalic anhydride. The yield was 87.5%.
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluorophthalic anhydride
Reactant of Route 2
Tetrafluorophthalic anhydride
Reactant of Route 3
Tetrafluorophthalic anhydride
Reactant of Route 4
Tetrafluorophthalic anhydride
Reactant of Route 5
Tetrafluorophthalic anhydride
Reactant of Route 6
Tetrafluorophthalic anhydride
Customer
Q & A

A: Tetrafluorophthalic anhydride (C8F4O3) has a molecular weight of 216.07 g/mol. Its structure comprises a phthalic anhydride core with four fluorine atoms substituted on the benzene ring. Spectroscopic data, including 19F and 13C NMR, is crucial for characterizing this compound and its derivatives. [, ]

A: this compound serves as a valuable building block in organic synthesis. It readily reacts with primary amines to yield either tetrafluorophthalimides or ammonium tetrafluorophthalamates, depending on the reaction conditions. [] It also undergoes thermal decarboxylation to produce tetrafluorobenzamides, further diversifying its synthetic utility. []

A: The compound is a key precursor in synthesizing Polymers of Intrinsic Microporosity (PIMs). [] Reacting this compound with aromatic diamines forms fluorinated monomers. These monomers, in turn, polymerize with compounds like 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl spirobisindane to yield PIMs. These polymers exhibit potential in applications like catalysis due to their porous structure. []

A: Research has explored the antiangiogenic activity of polyfluorinated benzamides derived from this compound. [] While various structural modifications retain biological activity, further research is needed to elucidate their specific mechanisms and potential therapeutic applications.

A: Researchers have utilized this compound in matrix isolation studies to generate and characterize perfluorinated ortho-benzyne (1,2-didehydro-3,4,5,6-tetrafluorobenzene). [] This reactive intermediate, formed via UV photolysis of the anhydride in argon matrices, provides valuable insights into the reactivity and properties of benzyne species.

ANone: While the provided research doesn't delve into the environmental impact of this compound, responsible handling and disposal are crucial for any chemical compound. Further research into its ecotoxicological effects and degradation pathways is essential to inform sustainable practices.

A: 2-[N-(2,4-Difluorophenyl)carbamoyl]-3,4,5,6-tetrafluorobenzoic acid was synthesized via the condensation of this compound with 2,4-difluoroaniline. [] X-ray crystallography revealed the presence of two crystallographically unique molecules in the asymmetric unit, highlighting the conformational flexibility of this derivative. []

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